2-(4-Methylphenoxy)-1-[4-(4-nitrobenzyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-METHYLPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE is an organic compound that features a complex structure with a piperazine ring, a nitrobenzyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the nitrobenzyl group and the methylphenoxy group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
2-(4-METHYLPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photolysis to release active intermediates that interact with biological molecules. The piperazine ring can bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLPHENOXY)TRIETHYLAMINE: This compound has a similar structure but lacks the nitrobenzyl group.
4-(4-NITROBENZYL)PIPERAZINE: This compound contains the nitrobenzyl group but lacks the methylphenoxy group.
Uniqueness
2-(4-METHYLPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H23N3O4 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O4/c1-16-2-8-19(9-3-16)27-15-20(24)22-12-10-21(11-13-22)14-17-4-6-18(7-5-17)23(25)26/h2-9H,10-15H2,1H3 |
InChI Key |
KBYYESXNFFESGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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